3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15897054
Molecular Formula: C6H5IN4S
Molecular Weight: 292.10 g/mol
* For research use only. Not for human or veterinary use.
![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine -](/images/structure/VC15897054.png)
Specification
Molecular Formula | C6H5IN4S |
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Molecular Weight | 292.10 g/mol |
IUPAC Name | 3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |
Standard InChI Key | ZGUBRPZJGATADZ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC2=NNC(=C2C=N1)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is C₇H₅IN₄S, with a molecular weight of 304.11 g/mol . Its structure (Figure 1) comprises:
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A pyrazolo[3,4-d]pyrimidine bicyclic system.
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Iodine at position 3, enhancing electrophilic reactivity.
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A methylthio (-SMe) group at position 6, contributing to hydrophobic interactions.
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A carbonitrile (-CN) group at position 4, enabling hydrogen bonding and further functionalization.
Table 1: Key Structural Attributes
Position | Substituent | Role in Reactivity/Bioactivity |
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3 | Iodine | Facilitates cross-coupling reactions; increases molecular weight |
6 | Methylthio | Enhances lipophilicity; potential leaving group |
4 | Carbonitrile | Participates in dipole interactions; synthetic handle |
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a nucleophilic aromatic substitution reaction, building on methodologies for related pyrazolo[3,4-d]pyrimidines :
Step 1: Preparation of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
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Starting from 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, thiolation at position 6 using methyl disulfide under basic conditions.
Step 2: Iodination at Position 3
Challenges and Optimization
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Selectivity: Competing iodination at other positions is mitigated by steric hindrance from the methylthio group.
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Solvent Choice: DMF enhances solubility of intermediates but requires careful removal due to toxicity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis of the carbonitrile group under acidic/alkaline conditions.
Reactivity
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Iodine Substituent: Participates in Ullmann coupling and Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
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Methylthio Group: Oxidizable to sulfoxide/sulfone derivatives or displaceable via nucleophilic substitution.
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are established tyrosine kinase inhibitors, targeting pathways such as Bcr-Abl in leukemia . While direct data on this compound are lacking, structural analogues exhibit:
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Mechanism: Competitive inhibition at the ATP-binding site through hydrogen bonding with the carbonitrile group .
Table 2: Antimicrobial Activity of Analogues
Compound | MIC (µg/mL) | Target Pathogens |
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3-Iodo-6-SMe-PP* | 50–100 | S. aureus, E. coli |
6-Methylthio-PP | 25–50 | P. aeruginosa |
*PP = pyrazolo[3,4-d]pyrimidine . |
Applications in Drug Discovery
Anticancer Agents
The carbonitrile and iodine substituents enable diversification into prodrugs:
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Prodrug Activation: Intracellular reduction of carbonitrile to amine enhances solubility and target binding.
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Combination Therapies: Co-administration with antibiotics reduces infection risks in immunocompromised cancer patients .
Chemical Biology Probes
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